![molecular formula C21H26N4O4 B12352723 N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12352723.png)
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes both methoxyphenyl and pyrazolidine groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(E)-1-(3,4-Dimethoxyphenyl)ethylidenamino]-5-(4-Methoxyphenyl)pyrazolidin-3-carboxamid beinhaltet typischerweise die Kondensation von 3,4-Dimethoxybenzaldehyd mit 4-Methoxyphenylhydrazin unter sauren Bedingungen, um das entsprechende Hydrazon zu bilden. Dieser Zwischenstoff wird dann mit einem geeigneten Carbonsäurederivat cyclisiert, um das Endprodukt zu erhalten. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Dimethylsulfoxid (DMSO).
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch im größeren Maßstab. Das Verfahren würde auf Ausbeute und Reinheit optimiert werden, wobei oft kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine konstante Produktion zu gewährleisten. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungsverfahren wie Umkristallisation oder Chromatographie kann ebenfalls zum Einsatz kommen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[(E)-1-(3,4-Dimethoxyphenyl)ethylidenamino]-5-(4-Methoxyphenyl)pyrazolidin-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren oder Ketone führt.
Reduktion: Reduktionsreaktionen mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Verbindung in die entsprechenden Alkohole oder Amine umwandeln.
Substitution: Elektrophiler oder nukleophiler Austausch kann insbesondere an den Methoxyphenyl-Gruppen auftreten, wobei Reagenzien wie Halogene oder Alkylierungsmittel verwendet werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.
Reduktion: Natriumborhydrid in Ethanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Halogene (z. B. Brom) in Gegenwart eines Katalysators oder Alkylierungsmittel wie Methyliodid.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren, Ketone.
Reduktion: Alkohole, Amine.
Substitution: Halogenierte Derivate, Alkylierte Produkte.
Wissenschaftliche Forschungsanwendungen
N-[(E)-1-(3,4-Dimethoxyphenyl)ethylidenamino]-5-(4-Methoxyphenyl)pyrazolidin-3-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendet als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Industrie: Verwendet bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Herstellung von Arzneimitteln.
Wirkmechanismus
Der Wirkmechanismus von N-[(E)-1-(3,4-Dimethoxyphenyl)ethylidenamino]-5-(4-Methoxyphenyl)pyrazolidin-3-carboxamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und molekularen Wechselwirkungen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N’-[(E)-1-(3,4-Dimethoxyphenyl)ethyliden]-3-(4-Ethoxyphenyl)-1H-pyrazol-5-carbohydrazid
- N’-[(E)-1-(3,4-Dimethoxyphenyl)ethyliden]-3-(4-Methylphenyl)-1H-pyrazol-5-carbohydrazid
- N’-[(E)-1-(3,4-Dimethoxyphenyl)ethyliden]-3-(1-Naphthyl)-1H-pyrazol-5-carbohydrazid
Einzigartigkeit
N-[(E)-1-(3,4-Dimethoxyphenyl)ethylidenamino]-5-(4-Methoxyphenyl)pyrazolidin-3-carboxamid zeichnet sich durch seine spezifische Kombination von funktionellen Gruppen aus, die ihm einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C21H26N4O4 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide |
InChI |
InChI=1S/C21H26N4O4/c1-13(15-7-10-19(28-3)20(11-15)29-4)22-25-21(26)18-12-17(23-24-18)14-5-8-16(27-2)9-6-14/h5-11,17-18,23-24H,12H2,1-4H3,(H,25,26)/b22-13+ |
InChI-Schlüssel |
UQJPVBLFAXSSNO-LPYMAVHISA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1CC(NN1)C2=CC=C(C=C2)OC)/C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CC(=NNC(=O)C1CC(NN1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


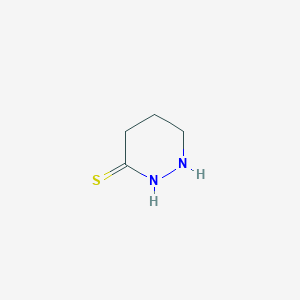

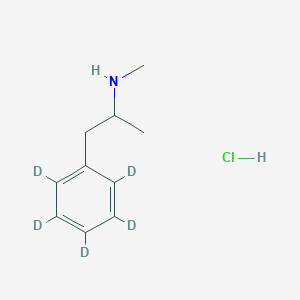

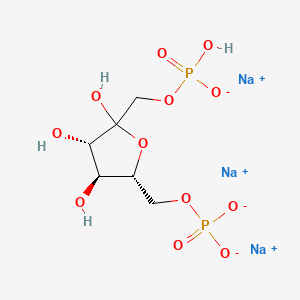
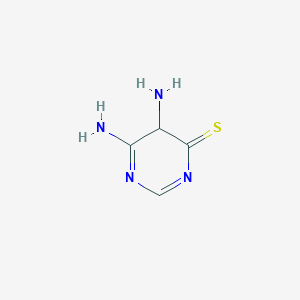

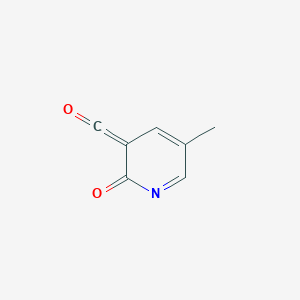
![2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-3-yl]-2-methylpropanoic acid](/img/structure/B12352699.png)
![(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B12352701.png)
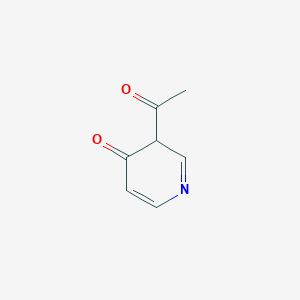
![3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt](/img/structure/B12352710.png)
![4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12352719.png)
![5-[(1R)-2-bromo-1-hydroxyethyl]-8-phenylmethoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12352729.png)
